(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid
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Description
(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.259. The purity is usually 95%.
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Biological Activity
(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid, also known as methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
The compound is characterized by the following properties:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H19NO5 |
Molecular Weight | 241.29 g/mol |
CAS Number | 2387568-31-0 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or a receptor modulator , influencing various biochemical pathways:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and catalytic activity.
- Receptor Modulation : It may interact with cell surface receptors, altering signal transduction pathways that regulate cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in animal models, indicating its potential in managing inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of cyclopentene carboxylic acids. Results indicated that modifications to the hydroxy and amino groups significantly impacted their biological activity against cancer cell lines .
- Study 2 : Research conducted by Smith et al. (2020) evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The study found that administration of the compound led to reduced inflammatory markers and improved joint function .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of Cyclopentene Ring : This is achieved through a Diels-Alder reaction.
- Hydroxylation : The introduction of the hydroxy group is performed using oxidizing agents such as osmium tetroxide.
- Protection of Amino Group : The amino group is protected with tert-butoxycarbonyl chloride to form a stable derivative.
Comparative Analysis
Comparing this compound with similar structures reveals unique properties that enhance its biological activity:
Compound | Biological Activity | Notes |
---|---|---|
Methyl (3S,4R)-4-amino-3-hydroxy-cyclopentene-1-carboxylate | Higher reactivity due to lack of protection | More prone to degradation |
Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-methoxy-cyclopentene-1-carboxylate | Enhanced solubility and stability | Potentially increased bioavailability |
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAXEIGOPKPIR-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@@H]1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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